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molecular formula C16H11NO2 B8777772 2-Phenylquinoline-8-carboxylic Acid CAS No. 5093-81-2

2-Phenylquinoline-8-carboxylic Acid

Cat. No. B8777772
M. Wt: 249.26 g/mol
InChI Key: KJLNRZNBAGSKBP-UHFFFAOYSA-N
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Patent
US04904659

Procedure details

A mixture of conc. H2SO4 (45 mL), water (5 mL), AcOH (5 mL), anthranilic acid (XI; R2 =H) (20.5 g) and H3AsO4 (80% w/w; 32 g) was heated with stirring to 105° C., and then treated with cinnamaldehyde (VIII; R1 =H) (25 g) at the rate which maintained the temperature at 105°-110° C. The reaction mixture was stirred for a further 3 h at 110°-115° C., then cooled and strongly basified with aqueous KOH. The aqueous layer was decanted from a quantity of tar, washed with CHCl3 and then acidified with AcOH. The resulting precipitate was chromatographed on SiO2 and eluted with a gradient of MeOH in CH2Cl2 to give a low yield of the desired acid, mp 160°-161° C., identical in all respects to the compound obtained in Example A. This compound was elaborated to compound 1 of Table I by the method outlined in Example A.
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
[Compound]
Name
H3AsO4
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]([OH:15])(=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[NH2:9].[N+]([C:19]1[CH:28]=[CH:27][C:22]([CH:23]=[CH:24][CH:25]=O)=[CH:21][CH:20]=1)([O-])=O.[OH-].[K+]>CC(O)=O.O>[C:22]1([C:23]2[CH:24]=[CH:25][C:10]3[C:8](=[C:7]([C:6]([OH:15])=[O:14])[CH:13]=[CH:12][CH:11]=3)[N:9]=2)[CH:27]=[CH:28][CH:19]=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20.5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
H3AsO4
Quantity
32 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=CC=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
with stirring to 105° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature at 105°-110° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 3 h at 110°-115° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was decanted from a quantity of tar
WASH
Type
WASH
Details
washed with CHCl3
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was chromatographed on SiO2
WASH
Type
WASH
Details
eluted with a gradient of MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=C(C=CC=C2C=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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